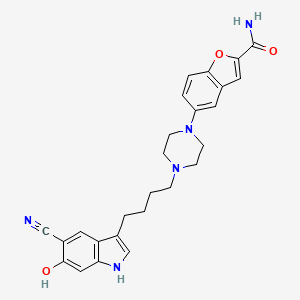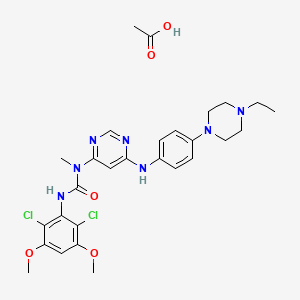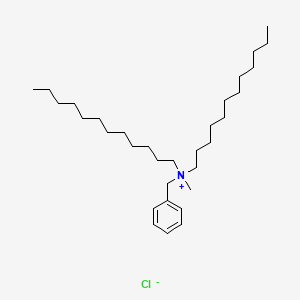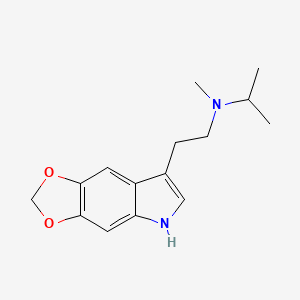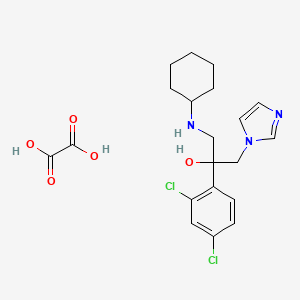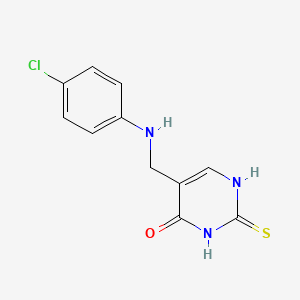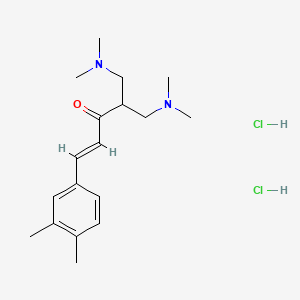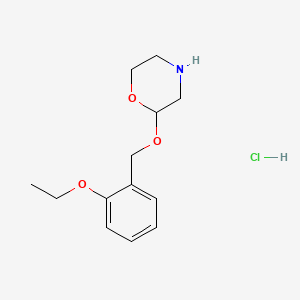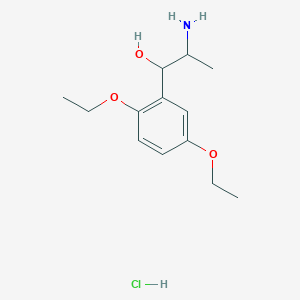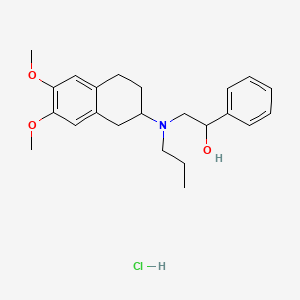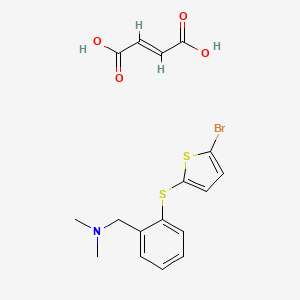
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate is a chemical compound with the molecular formula C13H14BrNS2C4H4O4 It is known for its unique structure, which includes a thienylthio group attached to a benzylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate typically involves the following steps:
Formation of the Thienylthio Intermediate: The initial step involves the bromination of thiophene to form 5-bromo-2-thiophenol. This reaction is usually carried out using bromine in the presence of a catalyst.
Coupling with Benzylamine: The 5-bromo-2-thiophenol is then reacted with N,N-dimethylbenzylamine in the presence of a base such as sodium hydride to form N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine.
Formation of the Maleate Salt: Finally, the N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to improve yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate undergoes various chemical reactions, including:
Oxidation: The thienylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol.
Substitution: The bromine atom in the thienylthio group can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thienylthio derivatives
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate involves its interaction with specific molecular targets. The thienylthio group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-5-bromo-2-chlorobenzamide
- 5-Bromo-2-chloro-N,N-dimethylbenzamide
- 5-Bromo-N,N-dimethyl-2-methoxybenzenesulfonamide
Uniqueness
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate is unique due to the presence of the thienylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
134478-68-5 |
|---|---|
Fórmula molecular |
C17H18BrNO4S2 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
1-[2-(5-bromothiophen-2-yl)sulfanylphenyl]-N,N-dimethylmethanamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C13H14BrNS2.C4H4O4/c1-15(2)9-10-5-3-4-6-11(10)16-13-8-7-12(14)17-13;5-3(6)1-2-4(7)8/h3-8H,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
XHKYSBOSLISUON-WLHGVMLRSA-N |
SMILES isomérico |
CN(C)CC1=CC=CC=C1SC2=CC=C(S2)Br.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CC1=CC=CC=C1SC2=CC=C(S2)Br.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


